molecular formula C25H30ClN3O2 B2937805 3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride CAS No. 2097922-24-0

3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride

Cat. No. B2937805
CAS RN: 2097922-24-0
M. Wt: 439.98
InChI Key: XWZDQUFRYDVNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride, also known as E-3174, is a quinolone derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. This chemical compound is synthesized through a multi-step process that involves the reaction of several reagents, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthetic Routes and Chemical Reactivity

Research on compounds with structural elements similar to "3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride" often explores synthetic routes and the reactivity of these molecules. For instance, Iwanami et al. (1964) investigated the hydrolysis of products obtained from reactions involving acetylenecarboxylic acid and amines, leading to insights into the hydrolysis mechanisms of related compounds (Iwanami et al., 1964). This research highlights the chemical behavior of compounds with quinoline structures under acidic conditions, providing a foundational understanding of their potential transformations and applications in synthesis.

Antimicrobial and Antitumor Applications

Several studies have synthesized quinoline derivatives and evaluated their biological activities. Patel and Patel (2010) investigated the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010). Additionally, research by Minegishi et al. (2015) on indenopyrazoles, which share structural features with quinolines, highlighted their antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015). These studies underscore the relevance of quinoline derivatives in the development of new therapeutic agents with antimicrobial and antitumor activities.

Novel Drug Discovery

The structural motif of quinoline is commonly found in molecules explored for their therapeutic potential. Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, demonstrating their efficacy as 5-HT3 receptor antagonists with potential antidepressant-like activity (Mahesh et al., 2011). This highlights the approach of using quinoline and its derivatives in the targeted design of compounds for specific receptor modulation, paving the way for novel drug discovery.

properties

IUPAC Name

(4-ethylphenyl)-[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2.ClH/c1-4-18-6-8-19(9-7-18)25(29)22-17-26-23-11-10-20(30-3)16-21(23)24(22)28-14-12-27(5-2)13-15-28;/h6-11,16-17H,4-5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDQUFRYDVNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride

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